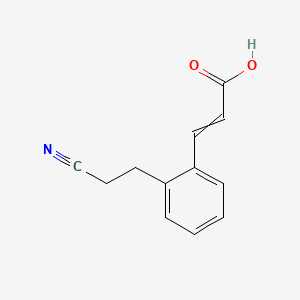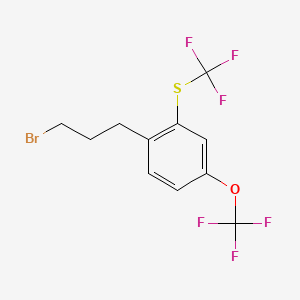
1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps:
Synthetic Routes:
Reaction Conditions: Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production may involve large-scale reactions in reactors with precise control over reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of different products.
Substitution: The bromopropyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed depend on the specific reactions and conditions used, but they generally involve modifications to the functional groups attached to the benzene ring.
Scientific Research Applications
1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The specific pathways affected depend on the biological context, but they may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene and 1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethoxy)benzene
Uniqueness: The presence of both trifluoromethoxy and trifluoromethylthio groups in the same molecule imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C11H9BrF6OS |
|---|---|
Molecular Weight |
383.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)6-9(7)20-11(16,17)18/h3-4,6H,1-2,5H2 |
InChI Key |
WFXBZFIZMGQWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


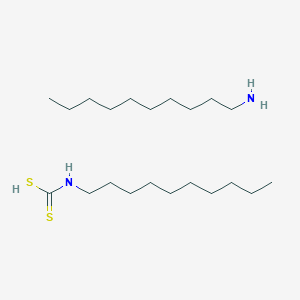
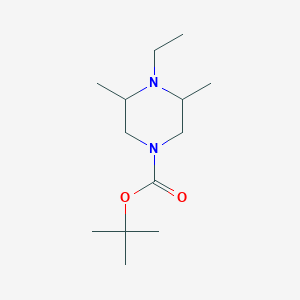
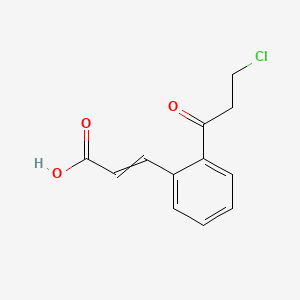
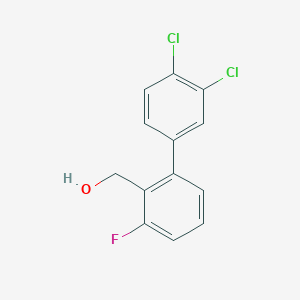
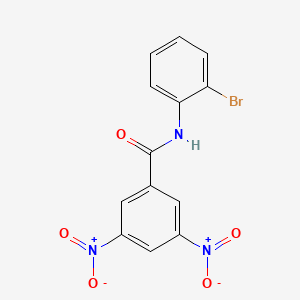
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
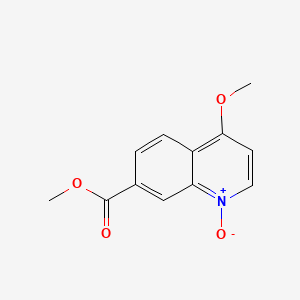
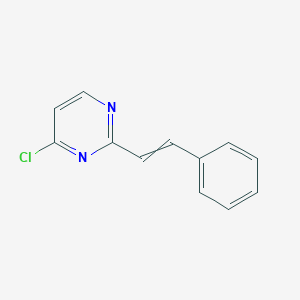
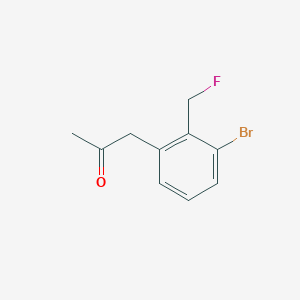
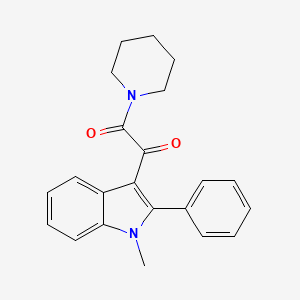
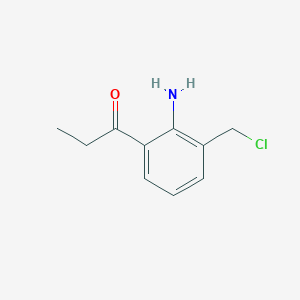

![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
